molecular formula C20H20N2O3 B2463471 N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 1333951-34-0

N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Numéro de catalogue B2463471
Numéro CAS: 1333951-34-0
Poids moléculaire: 336.391
Clé InChI: HJXHPXQXDBWJCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as URB597, is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, leading to a range of potential therapeutic applications.

Mécanisme D'action

N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide works by inhibiting the FAAH enzyme, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide increases the levels of these endocannabinoids, leading to a range of potential therapeutic effects.
Biochemical and Physiological Effects
N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a range of biochemical and physiological effects, including:
1. Increased levels of endocannabinoids: N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits the breakdown of endocannabinoids, leading to increased levels of anandamide and 2-AG.
2. Analgesic effects: Increased levels of endocannabinoids have been shown to have analgesic effects in animal models of pain.
3. Anxiolytic and antidepressant effects: Increased levels of endocannabinoids have been shown to have anxiolytic and antidepressant effects in animal models.
4. Neuroprotective effects: Increased levels of endocannabinoids have been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity: N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a highly selective inhibitor of FAAH, meaning that it does not affect other enzymes or receptors in the body.
2. Potency: N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a potent inhibitor of FAAH, meaning that it can be used at low concentrations.
3. Reversibility: N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a reversible inhibitor of FAAH, meaning that its effects are not permanent.
Some of the limitations include:
1. Species Differences: The effects of N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may vary between species, making it difficult to extrapolate results from animal studies to humans.
2. Lack of Long-Term Safety Data: The long-term safety of N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has not been established, making it difficult to assess its potential as a therapeutic agent.
List of

Orientations Futures

There are several potential future directions for research on N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, including:
1. Clinical Trials: Further clinical trials are needed to assess the safety and efficacy of N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in humans.
2. Combination Therapy: N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may be used in combination with other drugs to enhance its therapeutic effects.
3. Development of New FAAH Inhibitors: The development of new FAAH inhibitors with improved potency, selectivity, and safety profiles may lead to the development of more effective therapeutic agents.
4. Development of New Endocannabinoid Modulators: The development of new compounds that modulate the endocannabinoid system may lead to the development of new therapeutic agents for a range of conditions.
Conclusion
N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a potent and selective inhibitor of the FAAH enzyme, which plays a role in the breakdown of endocannabinoids. By inhibiting FAAH, N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide increases the levels of endocannabinoids, leading to a range of potential therapeutic applications. While further research is needed to fully understand the safety and efficacy of N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, it holds promise as a potential therapeutic agent for a range of conditions.

Méthodes De Synthèse

N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide was first synthesized by a team of researchers at the University of Urbino in Italy in 2003. The synthesis method involves several steps, including the reaction of 3-phenylpropanoic acid with methylamine to form N-methyl-3-phenylpropanamide, which is then reacted with cyanogen bromide to form N-(1-cyano-1-methyl-3-phenylpropyl)formamide. This compound is then cyclized with 1,2-dihydroxybenzene to form N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Applications De Recherche Scientifique

N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications. Some of the areas of research include:
1. Pain Management: N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce pain in animal models of both acute and chronic pain. This is thought to be due to the increased levels of endocannabinoids, which have analgesic properties.
2. Anxiety and Depression: N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models. This is thought to be due to the increased levels of endocannabinoids, which have been shown to play a role in mood regulation.
3. Neuroprotection: N-(1-cyano-1-methyl-3-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This is thought to be due to the increased levels of endocannabinoids, which have been shown to have anti-inflammatory and antioxidant properties.

Propriétés

IUPAC Name

N-(2-cyano-4-phenylbutan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-20(14-21,10-9-15-5-3-2-4-6-15)22-19(23)16-7-8-17-18(13-16)25-12-11-24-17/h2-8,13H,9-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXHPXQXDBWJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.